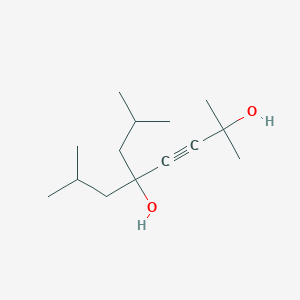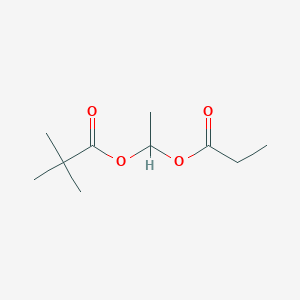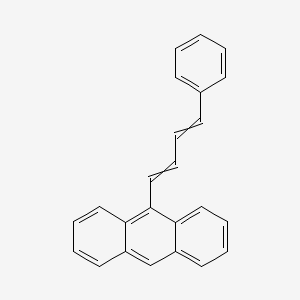
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is an organic compound with the molecular formula C13H24O2. This compound is characterized by the presence of two hydroxyl groups and a triple bond within its carbon chain. It is a member of the alkyne family and is known for its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure systems and temperature control to optimize the reaction conditions.
化学反応の分析
Types of Reactions
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,7-Dimethyl-3-octen-5-yne-2,7-diol: Similar structure but with a double bond instead of a triple bond.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains two triple bonds and is used in different chemical contexts.
Uniqueness
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a triple bond
特性
CAS番号 |
269396-78-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
2,7-dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol |
InChI |
InChI=1S/C14H26O2/c1-11(2)9-14(16,10-12(3)4)8-7-13(5,6)15/h11-12,15-16H,9-10H2,1-6H3 |
InChIキー |
RKXSVGTYXICSKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)(C#CC(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)


![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)



![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
